molecular formula C16H24N6O3S B2825071 3-methoxy-N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine CAS No. 2380142-45-8

3-methoxy-N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine

Cat. No.: B2825071
CAS No.: 2380142-45-8
M. Wt: 380.47
InChI Key: DGQGOQQEXXGWJW-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound with the molecular formula C16H24N6O3S and a molecular weight of 380.47. This compound is notable for its unique structure, which includes a pyrazine ring, a piperidine ring, and a sulfonyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-methoxy-N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazine ring, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the methylation of the nitrogen atoms. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-methoxy-N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methoxy-N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-methoxy-N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine can be compared with similar compounds such as:

    3-Methoxy-N-methylaniline: This compound has a simpler structure and different chemical properties.

    N-Methyl-m-anisidine: Another related compound with distinct applications and reactivity.

Properties

IUPAC Name

3-methoxy-N-methyl-N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3S/c1-20(15-16(25-3)18-7-6-17-15)11-13-4-8-22(9-5-13)26(23,24)14-10-19-21(2)12-14/h6-7,10,12-13H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQGOQQEXXGWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)CN(C)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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